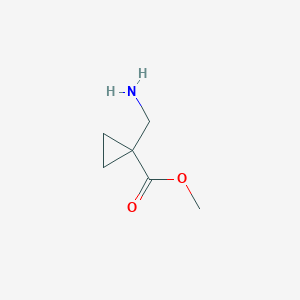

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality Methyl 1-(aminomethyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(aminomethyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHWQKTYOKPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS number 914226-26-9

The following technical guide details the chemical profile, synthesis, and application of Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9).

CAS Number: 914226-26-9

Synonyms: 1-(Aminomethyl)cyclopropanecarboxylic acid methyl ester;

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a specialized

Chemical Profile & Specifications

The compound is typically synthesized and stored as its hydrochloride salt to prevent spontaneous cyclization into a

| Property | Specification |

| CAS Number (Free Base) | 914226-26-9 |

| CAS Number (HCl Salt) | 1170782-90-7 |

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol (Free Base); 165.62 g/mol (HCl Salt) |

| Appearance | Colorless oil (Free Base) or White crystalline solid (HCl Salt) |

| Solubility | Soluble in MeOH, DMSO, DCM; Water soluble (Salt form) |

| pKa (Predicted) | ~9.5 (Amine), ~-6 (Ester oxygen protonation) |

| Storage Conditions | Desiccate at +2°C to +8°C; Store under inert gas ( |

Synthesis & Manufacturing

The most robust synthetic route involves the construction of the cyclopropane ring via dialkylation, followed by the selective reduction of a nitrile precursor. This method avoids the use of unstable intermediates and allows for scalability.

Retrosynthetic Analysis

The target molecule is accessed from Methyl cyanoacetate . The synthesis consists of two primary phases:[1][2][3]

-

Cyclopropanation: Formation of the quaternary carbon center using 1,2-dibromoethane.

-

Selective Reduction: Hydrogenation of the nitrile to the primary amine without reducing the methyl ester.

Detailed Protocol

Step 1: Synthesis of Methyl 1-cyanocyclopropanecarboxylate

-

Reagents: Methyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (

), DMF or DMSO. -

Procedure:

-

Suspend

(2.5 equiv) in DMF. -

Add Methyl cyanoacetate (1.0 equiv) and 1,2-dibromoethane (1.2 equiv).

-

Heat to 60°C for 12–16 hours. The intramolecular alkylation forms the cyclopropane ring.

-

Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine to remove DMF.

-

Purification: Distillation or silica gel chromatography (Hexane/EtOAc).

-

Step 2: Nitrile Reduction to Methyl 1-(aminomethyl)cyclopropanecarboxylate

-

Reagents: Cobalt(II) chloride (

), Sodium Borohydride ( -

Rationale: The

system is highly selective for nitrile reduction in the presence of esters, avoiding the over-reduction to the alcohol that can occur with -

Procedure:

-

Dissolve Methyl 1-cyanocyclopropanecarboxylate (1.0 equiv) and

(0.2 equiv) in Methanol at 0°C. -

Portion-wise add

(3.0 equiv). The solution will turn black (formation of cobalt boride species). -

Stir at room temperature for 2 hours.

-

Quench: Carefully add 1N HCl to destroy excess borohydride and solubilize cobalt salts.

-

Isolation: Basify to pH >10 with

and extract with DCM. -

Salt Formation: Treat the organic layer with HCl in dioxane/ether to precipitate the hydrochloride salt.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from methyl cyanoacetate to the target beta-amino ester.

Applications in Drug Discovery

Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a critical scaffold in "Fragment-Based Drug Design" (FBDD). Its utility is defined by three mechanistic advantages:

Conformational Restriction

The cyclopropane ring locks the

Metabolic Stability

The quaternary carbon at the 1-position prevents

Application Workflow

Figure 2: Utilization of the scaffold in peptide synthesis and small molecule optimization.

Safety & Handling Protocol

-

Hazards: The free amine is a skin and eye irritant (H315, H319). Inhalation may cause respiratory irritation (H335).

-

Stability: The free base is prone to intramolecular cyclization to form a bicyclic

-lactam (2-azaspiro[3.3]heptan-1-one). -

Recommendation: Always handle as the Hydrochloride salt unless the free base is generated in situ for immediate reaction.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a certified chemical fume hood.

References

-

PubChem. "Methyl 1-(aminomethyl)cyclopropanecarboxylate." National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Reductive Amination and Nitrile Reduction Methodologies." [Link]

Sources

Structural Elucidation and Quality Control of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Technical Monograph | CAS: 154122-68-6

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a critical bifunctional building block used in the synthesis of conformationally restricted

Molecular Architecture & Physicochemical Properties

The molecule consists of a cyclopropane ring substituted at the C1 position with two functional groups: a methyl ester and an aminomethyl moiety. This 1,1-disubstitution pattern creates a local plane of symmetry, rendering the molecule achiral (meso-like context) unless derivatized with chiral auxiliaries.

Structural Constants

| Property | Value / Description |

| IUPAC Name | Methyl 1-(aminomethyl)cyclopropanecarboxylate |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol (Free Base) / 179.64 g/mol (HCl Salt) |

| Ring Strain Energy | ~27.5 kcal/mol (Cyclopropane core) |

| C1 Hybridization | Quaternary |

| pKa (Calculated) | ~8.5 (Amine), ~ -6.5 (Ester oxygen protonation) |

Critical Stability Factors

-

Ring Strain: The high ring strain makes the cyclopropane moiety susceptible to ring-opening reactions under strong acidic conditions or catalytic hydrogenation.

-

Ester Hydrolysis: The steric bulk at C1 retards hydrolysis compared to linear esters, but basic conditions will rapidly generate the carboxylate.

-

Cyclization: In the free base form, intramolecular attack of the amine on the ester is kinetically favored, leading to the formation of 3-azaspiro[2.4]heptan-4-one (a

-lactam). Storage as the HCl salt is mandatory.

Spectroscopic Characterization Strategy

The structural validation of CAS 154122-68-6 relies on differentiating the cyclopropane ring protons from the exocyclic methylene group.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-

NMR (400 MHz, DMSO-

) - Theoretical Assignment

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.20 | Broad Singlet | 3H | Ammonium protons (exchangeable with | |

| 3.65 | Singlet | 3H | Methyl ester. Characteristic sharp singlet. | |

| 3.15 | Singlet (or broad s) | 2H | Diagnostic Peak. Exocyclic methylene. Distinguishes from ACC (which lacks this signal). | |

| 1.30 – 1.10 | Multiplet (AA'BB') | 2H | Ring | Protons on C2/C3 cis to the ester group. |

| 1.10 – 0.90 | Multiplet (AA'BB') | 2H | Ring | Protons on C2/C3 trans to the ester group. |

Expert Note on Ring Protons: Due to the plane of symmetry bisecting C1 and the C2-C3 bond, the protons on C2 and C3 form a complex AA'BB' spin system. They rarely appear as clean triplets. They typically manifest as two distinct, higher-order multiplets in the 0.8–1.5 ppm region.

NMR (100 MHz, DMSO-

)

-

Carbonyl (

): ~172 ppm. -

Methoxy (

): ~52 ppm. -

Exocyclic Methylene (

): ~40-44 ppm. -

Quaternary Carbon (C1): ~25-28 ppm (Low intensity).

-

Ring Carbons (C2, C3): ~12-15 ppm (High field shift due to ring current anisotropy).

Infrared Spectroscopy (FT-IR)

The cyclopropane ring offers a unique "fingerprint" distinct from linear alkanes.

-

3000 – 3100 cm⁻¹: Cyclopropane

stretching (Unusually high frequency due to high s-character of C-H bonds). -

1735 cm⁻¹: Ester

stretch (Strong). -

~1160 cm⁻¹:

stretch. -

~1020 cm⁻¹: Ring deformation (Skeletal vibration).[1]

Chromatographic Purity Profiling

Gas Chromatography - Mass Spectrometry (GC-MS)

Applicability: Best for the free base . Salts must be neutralized/extracted or derivatized prior to injection.

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium (1 mL/min).

-

Detection: Electron Impact (EI).

Fragmentation Pattern (EI, 70 eV):

-

Molecular Ion (

): 143 m/z (Weak or absent). -

Base Peak: Often m/z 84 (Loss of

). -

Diagnostic Fragment: m/z 112 (Loss of

). -

Amine Fragment: m/z 30 (

), characteristic of primary aminomethyl groups.

HPLC Method (Reverse Phase)

Applicability: Preferred for the HCl salt and quantitative purity assessment.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% TFA in Water (Suppresses amine tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 210 nm (Low wavelength required as the molecule lacks chromophores).

-

ELSD/CAD: Recommended if UV sensitivity is insufficient.

Analytical Logic & Workflow Visualization

The following diagram outlines the decision tree for characterizing a batch of Methyl 1-(aminomethyl)cyclopropanecarboxylate.

Figure 1: Analytical decision matrix distinguishing between the salt form (stable) and free base (reactive).

Synthesis Context & Applications

Understanding the synthesis informs the impurity profile. The compound is typically synthesized via the Curtius rearrangement of cyclopropane-1,1-dicarboxylic acid derivatives or by alkylation of cyanoacetates followed by reduction.

Common Impurities

-

Cyclopropane-1,1-dicarboxylate: Starting material carryover. Detectable by NMR (lack of amine signals) and HPLC (different retention time).

-

3-azaspiro[2.4]heptan-4-one (Lactam): Formed by intramolecular cyclization.

-

Detection: IR shift of Carbonyl from ~1735 (ester) to ~1690 cm⁻¹ (amide). Loss of OMe singlet in NMR.

-

Application in Drug Discovery

This scaffold serves as a "conformationally restricted" GABA analog. By locking the

-

HCV NS3/4A Protease Inhibitors: As a P1 linker moiety.

-

Neuroactive Peptides: To increase metabolic stability against proteases.

References

-

Synthesis and Reactivity: Hanrahan, J. R., & Johnston, G. A. R. (2009).[2] Synthesis of

-Aminobutyric Acid Analogs. Seminars in Cell & Developmental Biology. Link[2] -

Cyclopropane Spectroscopy: Knothe, G. (2006). NMR Characterization of Cyclopropane Fatty Acids. Journal of the American Oil Chemists' Society. Link

-

Ring Strain Analysis: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

-

Structural Data Validation: National Institute of Standards and Technology (NIST). Cyclopropane IR and MS Standards. Link

-

Peptidomimetic Applications: Burgess, K., et al. (1995). Synthesis of Cyclopropane-Based Peptidomimetics. Journal of the American Chemical Society.[3][4] Link

Sources

- 1. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

The Cyclopropyl Moiety: A Strategist's Guide to Harnessing Strain in Medicinal Chemistry

Abstract

The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has matured into an indispensable tool in modern drug discovery.[1][2] Its unique combination of rigidity, distinct electronic character, and metabolic resilience allows medicinal chemists to address multifaceted challenges in lead optimization, from enhancing potency and selectivity to fine-tuning pharmacokinetic profiles.[3][4][5] This guide provides an in-depth exploration of the cyclopropane derivative's role in medicinal chemistry. We will dissect the fundamental principles that govern its utility, survey robust synthetic methodologies for its installation, and analyze case studies of its successful application in FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ this versatile pharmacophore to overcome complex optimization hurdles.

The Strategic Value of a Strained Ring: Core Physicochemical Properties

The therapeutic advantages conferred by the cyclopropyl ring are a direct consequence of its unique and highly strained three-membered carbocyclic structure. Understanding these foundational properties is critical to leveraging them effectively in drug design.

Electronic Character and Conformational Rigidity

The significant angle strain in the cyclopropane ring (C-C-C bond angles of 60°) forces the carbon-carbon bonds to be formed from orbitals with a high degree of p-character, resulting in what is known as "bent" or Walsh orbitals.[6] This imparts properties akin to a carbon-carbon double bond, including the ability to engage in conjugation with adjacent π-systems.[7] Key consequences for drug design include:

-

Enhanced Potency through Pre-organization: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock.[1][7] By restricting the rotational freedom of a molecule, it can pre-organize the pharmacophore into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to a significant increase in potency.[3][4]

-

Modulation of Physicochemical Properties: The unique electronics of the cyclopropyl group can be used to fine-tune properties like lipophilicity (logP) and basicity (pKa) of nearby functional groups, which is crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Metabolic Stability: A Shield Against Oxidation

One of the most prized attributes of the cyclopropyl group is its contribution to metabolic stability. The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][3][4] This increased bond dissociation energy makes them less susceptible to abstraction by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases, a primary pathway for drug degradation.[1][8] Replacing a metabolically vulnerable group, such as an isopropyl or N-ethyl moiety, with a cyclopropyl group can effectively block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[1][8]

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing drug properties while retaining biological activity. The cyclopropyl group is a highly effective and versatile bioisostere for several common functionalities.[9][10]

-

gem-Dimethyl and Isopropyl Groups: The cyclopropyl ring can mimic the steric bulk and lipophilicity of a gem-dimethyl or isopropyl group while offering conformational rigidity and enhanced metabolic stability.

-

Alkenes and Carbonyls: Its planar geometry and unique electronics allow it to serve as a stable, non-metabolizable replacement for an alkene, preserving the spatial arrangement of substituents. In some contexts, it can also act as a bioisostere for a carbonyl group.

-

Aromatic Rings: In certain scaffolds, a cyclopropyl group can project substituents into vectors similar to those of a phenyl ring, offering a saturated, three-dimensional alternative to a flat aromatic system, which can improve properties like solubility.[11]

Caption: A generalized workflow for the synthesis and application of cyclopropane derivatives in a drug discovery context.

Case Studies: The Cyclopropyl Group in Marketed Drugs

The strategic value of the cyclopropyl group is best illustrated by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including antiviral, anticancer, and cardiovascular indications. [10][12]

| Drug (Brand Name) | Therapeutic Area | Primary Target(s) | Strategic Role of the Cyclopropyl Group |

|---|---|---|---|

| Nirmatrelvir (Paxlovid) | Antiviral (COVID-19) | SARS-CoV-2 Main Protease (Mpro) | The bicyclo[1.1.1]pentane isostere was replaced with a cyclopropane-fused system to optimize binding and maintain a rigid conformation required for potent inhibition. |

| Ticagrelor (Brilinta) | Antiplatelet | P2Y₁₂ Receptor | The N-cyclopropyl group enhances metabolic stability by replacing a more labile ethyl group. Its rigidity also contributes to the optimal presentation of the pharmacophore to the receptor, increasing potency. [3] |

| Simeprevir (Olysio) | Antiviral (Hepatitis C) | HCV NS3/4A Protease | The cyclopropyl-acylsulfonamide warhead is crucial for binding. The cyclopropane ring provides conformational constraint, locking the molecule into the bioactive conformation needed to effectively inhibit the enzyme. [1] |

| Tranylcypromine (Parnate) | Antidepressant | Monoamine Oxidase (MAO) | As a rigid analogue of amphetamine, the cyclopropane ring is integral to the pharmacophore. It locks the side chain, leading to potent, irreversible inhibition of MAO. [1]|

These examples demonstrate that the cyclopropyl group is not merely a passive spacer but an active and strategic component that directly addresses critical drug design challenges, including potency, metabolic stability, and conformational control.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation

This protocol describes a typical procedure for the diastereoselective cyclopropanation of a chiral allylic alcohol using the Furukawa modification (Et₂Zn/CH₂I₂). The hydroxyl group directs the zinc carbenoid to the syn face of the double bond.

Principle: The Lewis basic hydroxyl group of the allylic alcohol coordinates to the Lewis acidic diethylzinc. This brings the subsequently formed zinc carbenoid (ICH₂ZnEt) into close proximity with one face of the alkene, leading to a directed and highly diastereoselective cyclopropanation.

Materials and Reagents:

-

Chiral allylic alcohol (e.g., (E)-cinnamyl alcohol)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the chiral allylic alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition 1 (Et₂Zn): While maintaining the temperature at 0 °C, add the diethylzinc solution (1.2 equiv) dropwise via syringe or dropping funnel over 15 minutes. A gas evolution (ethane) may be observed. Stir the resulting solution for 20 minutes at 0 °C.

-

Reagent Addition 2 (CH₂I₂): In a separate flask, prepare a solution of diiodomethane (1.2 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm slowly to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopropylmethanol derivative.

Safety Precautions:

-

Diethylzinc is highly pyrophoric and will ignite upon contact with air. It must be handled strictly under an inert atmosphere using proper syringe techniques.

-

Diiodomethane is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

The quenching process is exothermic and releases flammable gases. Perform it slowly and with adequate cooling.

Future Perspectives

The application of cyclopropane derivatives in medicinal chemistry continues to evolve. Future directions are likely to focus on:

-

Novel Scaffolds: The synthesis and exploration of more complex, substituted, and spiro-fused cyclopropane systems to access novel three-dimensional chemical space. [11]* Advanced Synthesis: The development of even more efficient, selective, and sustainable catalytic methods for installing cyclopropane rings, particularly for late-stage functionalization of complex molecules. [9][13]* New Modalities: The incorporation of cyclopropyl groups into emerging therapeutic modalities, such as constrained peptides, peptidomimetics, and PROTACs, to enhance their conformational stability and cell permeability. [9]

Conclusion

The cyclopropyl ring has firmly established itself as a privileged structural motif in medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides drug designers with a powerful tool to overcome longstanding optimization challenges. [2][3]A thorough understanding of its fundamental properties, coupled with a command of modern synthetic strategies, will ensure that this small, strained ring continues to play a large and impactful role in the development of the next generation of therapeutics.

References

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- Kumar, A. K. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.

- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.

- Peterson, E. A., & Deota, P. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

- Yadav, J. S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.

- One (small)

- Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry (RSC Publishing).

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Cyclopropane Derivatives and their Diverse Biological Activities.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Scott, J. S., & Williams, G. D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.

- Charette, A. B., & Marcoux, J. F. (1995).

- Synthesis of Cyclopropanes via Hydrogen-Borrowing C

- Bioisosteric Replacements. Chemspace.

- Commonly used methods for cyclopropanation reactions.

- Wender, P. A., & D'Angelo, N. (2003).

- Synthesis of cyclopropanes. Organic Chemistry Portal.

- Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs.

- Allen, F. H., & Kirby, A. J. (2012). Geometry and Conformation of Cyclopropane Derivatives Having σ-acceptor and σ-donor Substituents: A Theoretical and Crystal Structure Database Study. Acta Crystallographica Section B.

- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC.

- Biosynthesis and Metabolism of Cyclopropane Rings in N

- Cyclopropanes and cyclopropenes: synthesis and applic

- Installation of C(sp3)

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024).

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific

- Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. (2024).

- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. NIH.

- Conformational Analysis of Cycloalkanes. Scribd.

- Bioisosterism. Drug Design Org.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

- Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Conformations of Cycloalkanes. Chemistry LibreTexts. (2024).

- Conformational analysis of cycloalkanes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. organic-chemistry.org [organic-chemistry.org]

Technical Whitepaper: Structural Elucidation and Synthesis of Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9)

[1][2]

Core Directive: Identity and IUPAC Nomenclature[2]

CAS 914226-26-9 corresponds to a specific gem-disubstituted cyclopropane building block used in the synthesis of peptidomimetics and conformationally restricted pharmaceutical agents.[1]

Chemical Identity[1][2][3][4][5]

-

Common Name: Methyl 1-(aminomethyl)cyclopropanecarboxylate[1][2][3][4][5][6][7]

-

Molecular Formula:

[1][2][4] -

Molecular Weight: 129.16 g/mol [2]

-

SMILES: COC(=O)C1(CN)CC1

IUPAC Nomenclature Derivation

The systematic name is derived by treating the cyclopropane ring as the parent structure with the ester function taking priority.[1][2]

-

Principal Functional Group: Carboxylate ester attached to the ring.[1][2] The suffix is -carboxylate .

-

Numbering: The carbon atom attached to the carboxylate is designated as C1 .[1][2]

-

Substituents:

-

Assembly:

Final IUPAC Name: Methyl 1-(aminomethyl)cyclopropane-1-carboxylate [1]

Figure 1: Structural decomposition of CAS 914226-26-9 showing the gem-disubstitution pattern essential for its conformational properties.[1][2]

Medicinal Chemistry Significance: The Thorpe-Ingold Effect[1]

This molecule is not merely a random intermediate; it is a strategic conformational constraint .[1][2] In drug design, replacing a flexible linear chain with a cyclopropane ring (specifically a 1,1-disubstituted cyclopropane) restricts the rotation of the attached groups.[1][2]

-

Mechanism: The bond angle of the cyclopropane ring (

) forces the geminal substituents (the ester and the aminomethyl group) closer together than they would be in an open-chain analog.[1][2] This is known as the Thorpe-Ingold Effect (or gem-dimethyl effect).[1] -

Utility:

-

Peptidomimetics: It serves as a constrained amino acid analog (specifically a

-amino acid homolog) to lock peptides into bioactive conformations.[1][2] -

Metabolic Stability: The cyclopropane ring is metabolically robust compared to linear alkyl chains, often blocking P450 oxidation sites.[1][2]

-

Target Classes: Used in the synthesis of Cryptophycin analogs (anticancer payloads) and specific kinase inhibitors where a precise vector between the amine and the carbonyl is required.[1][2]

-

Synthesis and Manufacturing Protocols

The synthesis of CAS 914226-26-9 typically proceeds via the reduction of a nitrile precursor. This protocol ensures the preservation of the strained cyclopropane ring.[2]

Retrosynthetic Analysis

The most direct route involves the selective reduction of Methyl 1-cyanocyclopropanecarboxylate (CAS 6914-79-0).[1]

Figure 2: Synthetic pathway from commodity chemicals to CAS 914226-26-9.[1][2]

Detailed Experimental Protocol

Step 1: Cyclopropanation (Precursor Synthesis)

-

Reagents: Methyl cyanoacetate, 1,2-dibromoethane, Potassium carbonate (

), DMSO.[1][2] -

Procedure: Methyl cyanoacetate is alkylated with 1,2-dibromoethane under basic conditions.[1] The intramolecular cyclization forms the 1,1-disubstituted ring.[1][2]

Step 2: Nitrile Reduction (Target Synthesis) [1][2]

-

Objective: Reduce the nitrile (

) to the primary amine ( -

Reagents: Sodium Borohydride (

), Cobalt(II) Chloride ( -

Protocol:

-

Dissolve Methyl 1-cyanocyclopropanecarboxylate (1.0 eq) in Methanol (

). -

Add

(0.2 eq).[1][2] The solution turns deep purple.[1][2] -

Cool to

.[1][2] -

Add

(3.0 eq) portion-wise.[1][2] Caution: Vigorous hydrogen gas evolution.[2] -

The reaction mixture turns black (formation of Cobalt boride active species).[1][2]

-

Stir at room temperature for 2 hours.

-

Quench: Add

carefully to destroy excess borohydride and dissolve cobalt salts. -

Workup: Basify with aqueous ammonia to pH 9, extract with DCM (

), dry over

-

Yield Expectations: 75-85% isolated yield.

Analytical Characterization Data

To validate the identity of CAS 914226-26-9, the following physicochemical properties and spectral data are standard.

| Property | Value / Observation |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | |

| Density | |

| Carbonyl ( |

Critical Quality Attribute (CQA): The absence of the nitrile peak (

References

-

PubChem Compound Summary. (2025). Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9).[1][2][8][3][4][5][7] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Myriad Genetics, Inc. (2009).[1][2][9] Patent US20090275583A1: Compounds and methods for treating cancer.[1][2] (Describes the use of cyclopropane amino acid analogs). Link

-

Wipf, P., et al. (1998).[1][2] Synthesis and Biological Evaluation of Cryptophycin Analogs.Helvetica Chimica Acta, 81(12), 2218–2243.[1][2] (Foundational work on cyclopropane building blocks in macrocycles). Link

-

Gagnon, A., et al. (2012).[1][2] Synthesis of 1,1-Disubstituted Cyclopropanes.[1]Journal of Organic Chemistry. (General methodology for nitrile reduction in cyclopropanes).

Sources

- 1. 2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)- | C70H132N16 | CID 20768156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TWI714661B - Novel cryptophycin compounds and conjugates, their preparation and their therapeutic use - Google Patents [patents.google.com]

- 3. 914226-26-9 | Methyl 1-(aminomethyl)cyclopropanecarboxylate - AiFChem [aifchem.com]

- 4. molbase.com [molbase.com]

- 5. arctomsci.com [arctomsci.com]

- 6. CAS 914226-26-9: methyl 1-(aminomethyl)cyclopropanecarboxy… [cymitquimica.com]

- 7. 1-甲酰基环丙烷羧酸甲酯 - CAS号 88157-41-9 - 摩贝百科 [m.molbase.cn]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-(氨基甲基)环丙烷羧酸甲酯 - CAS号 914226-26-9 - 摩贝百科 [m.molbase.cn]

molecular weight and formula of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Topic: Molecular Weight and Formula of Methyl 1-(aminomethyl)cyclopropanecarboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a specialized cyclopropane-based amino ester widely utilized in medicinal chemistry as a conformationally restricted

Physicochemical Profile

The molecule is most frequently handled in its hydrochloride salt form to prevent self-condensation and improve shelf-life stability. Researchers must distinguish between the free base and the salt during stoichiometric calculations.

Table 1: Core Chemical Specifications

| Property | Free Base | Hydrochloride Salt (Standard Reagent) |

| CAS Number | 914226-26-9 | 1170782-90-7 |

| IUPAC Name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride |

| Molecular Formula | ||

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Solubility | DCM, MeOH, EtOH | Water, MeOH, DMSO |

| Storage | 2–8°C, Inert Atmosphere | 2–8°C, Desiccated, Inert Atmosphere |

Critical Note: The "1-(aminomethyl)" nomenclature indicates a methylene spacer (

) between the ring and the amine. Do not confuse this with Methyl 1-aminocyclopropanecarboxylate (ACC derivatives), where the nitrogen is attached directly to the ring.

Structural Utility & Mechanism

Methyl 1-(aminomethyl)cyclopropanecarboxylate functions as a

Mechanistic Application in Drug Design

-

Conformational Locking: Reduces the entropic penalty of binding to a protein target.

-

Metabolic Stability: The quaternary carbon at the 1-position prevents

-proton abstraction and racemization. -

Linker Chemistry: Serves as a compact, rigid linker in PROTACs or bifunctional ligands.

Visualization: Structural Logic & Application

Caption: Synthesis and application flow. The nitrile precursor is reduced to the amine, which then serves as a rigid scaffold in drug design.

Synthesis Protocol

The most robust synthesis involves the reduction of Methyl 1-cyanocyclopropanecarboxylate . While catalytic hydrogenation is scalable, the borohydride reduction is often preferred in smaller research labs for its operational simplicity.

Method: Cobalt-Catalyzed Borohydride Reduction

Reaction Principle: Sodium borohydride (

Reagents

-

Methyl 1-cyanocyclopropanecarboxylate (1.0 eq)

- (2.0 eq)

- (10.0 eq)

-

Methanol (Solvent)[1]

Step-by-Step Procedure

-

Setup: Dissolve Methyl 1-cyanocyclopropanecarboxylate and

in dry Methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. -

Reduction: Add

portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur. The solution will turn black (formation of cobalt boride). -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Self-Validating Check (TLC/IR):

-

IR: Monitor the disappearance of the nitrile stretch at

. -

TLC: The starting material (less polar) should disappear; the amine product (polar, ninhydrin active) will remain at the baseline unless a polar eluent (e.g., DCM/MeOH/

) is used.

-

-

Workup: Quench with

(carefully) to destroy excess borohydride and dissolve cobalt salts. Make the solution alkaline ( -

Salt Formation: To isolate as the stable HCl salt, treat the organic layer with

in dioxane, evaporate, and recrystallize from MeOH/Et2O.

Quality Control & Analytics

To ensure the integrity of the building block before using it in downstream synthesis, verify the following parameters.

Proton NMR ( -NMR, 400 MHz, )

-

8.2–8.5 ppm: Broad singlet (

-

3.65 ppm: Singlet (

-

3.10 ppm: Singlet (

-

1.2–1.4 ppm: Multiplets (

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

(Free base mass + proton).

References

-

Lead Sciences. (n.d.). Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride.[2][3][4][5] Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12760695, Methyl 1-aminocyclopropanecarboxylate hydrochloride. (Note: Related structural analog for property comparison). Retrieved February 2, 2026, from [Link]

- Google Patents. (2012). CN102746175A - Substituted pyrimidodiazepines useful as PLK1 inhibitors.

Sources

Methodological & Application

applications in the synthesis of neurological disorder drugs

Advanced Synthetic Strategies for CNS Therapeutics: Overcoming the Blood-Brain Barrier and Stereochemical Challenges

Part 1: The Core Directive – Engineering for the Brain

The synthesis of neurological drugs is distinct from peripheral therapeutic development due to a single, uncompromising biological barrier: the Blood-Brain Barrier (BBB) . Successful synthesis is not merely about bond formation; it is about constructing molecular architectures that satisfy the CNS Multiparameter Optimization (CNS MPO) score while maintaining potency.

This guide moves beyond standard organic synthesis to focus on three high-impact applications:

-

Precision Small Molecule Synthesis: Late-stage functionalization of BACE1 inhibitors (Alzheimer’s).

-

Stereochemical Mastery: Asymmetric synthesis of rapid-acting antidepressants (Esketamine).[1]

-

Macromolecular Engineering: Synthesis of CNS-penetrant PROTACs.

Introduction: The Synthetic Logic of CNS MPO

Before initiating synthesis, the target molecule must be evaluated against the CNS MPO algorithm. A score of

Key Synthetic Constraints:

-

Lipophilicity (cLogP): Target 2–4.

-

Topological Polar Surface Area (TPSA): < 90 Ų.

-

Hydrogen Bond Donors (HBD): < 3 (Critical for BBB passive diffusion).

-

pKa: Basic centers must be modulated to prevent lysosomal trapping while ensuring solubility.

Figure 1: Decision workflow for initiating CNS drug synthesis based on MPO scoring.

Module 1: Precision Chemistry for BACE1 Inhibitors

Context:

Synthetic Challenge: Introducing the critical amide bond without racemization and managing the regioselectivity of the thiadiazine ring formation.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling for Biaryl Core Assembly

This protocol describes the coupling of a 3-bromo-5-substituted pyridine (Core A) with a protected amine (Fragment B), a common step in building the "warhead" of BACE1 inhibitors.

Reagents & Equipment:

-

Catalyst: Pd(OAc)₂ (2 mol%) with Xantphos (3 mol%).

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous).

-

Solvent: 1,4-Dioxane (degassed).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology:

-

System Preparation (Self-Validation Step):

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser.

-

Validation: The internal moisture content must be <50 ppm. Use a Karl Fischer titrator if available; otherwise, ensure the flask is cooled under a positive pressure of Argon.

-

-

Catalyst Pre-activation:

-

Charge the flask with Pd(OAc)₂ and Xantphos. Add 10% of the total dioxane volume.

-

Stir at room temperature for 10 minutes.

-

Observation: The solution should turn from orange to a deep yellow/brown, indicating ligation.

-

-

Substrate Addition:

-

Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

-

Add the Cs₂CO₃.

-

Add the remaining dioxane.

-

-

Reaction & Monitoring:

-

Heat the mixture to 100°C.

-

Monitoring: Sample every hour using UPLC-MS.

-

End Point: Reaction is complete when the aryl bromide is < 2% relative to the product peak.

-

-

Work-up & Scavenging:

-

Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.

-

Purification: Concentrate the filtrate. If Pd residue remains (>10 ppm), treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before column chromatography.

-

Data: Ligand Effects on Yield in BACE1 Precursor Synthesis

| Ligand | Yield (%) | Reaction Time (h) | Pd Residue (ppm) |

| Xantphos | 94 | 4 | < 20 |

| BINAP | 82 | 12 | 45 |

| DPPF | 76 | 8 | 110 |

| P(t-Bu)3 | 65 | 6 | 30 |

Module 2: Stereochemical Mastery – Synthesis of Esketamine

Context: The FDA approval of Esketamine (Spravato) for treatment-resistant depression highlighted the importance of enantiopurity. The (S)-enantiomer has a higher affinity for the NMDA receptor than the (R)-enantiomer.

Synthetic Strategy: Rather than classical resolution (which wastes 50% of the material), modern protocols utilize Asymmetric Transfer Hydrogenation (ATH) .

Protocol 2: Asymmetric Transfer Hydrogenation of Cyclic Imines

This protocol focuses on the enantioselective reduction of the imine intermediate to generate the chiral amine center found in ketamine analogs.

Reagents:

-

Substrate: Cyclic imine precursor (e.g., 2-chlorophenyl imine derivative).

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

-

Catalyst Loading:

-

In a glovebox or under strict N₂, dissolve the substrate (10 mmol) in degassed DCM (20 mL).

-

Add the Ruthenium catalyst (0.5 mol%). Note: Low catalyst loading is sufficient for this high-turnover system.

-

-

Initiation:

-

Add the HCOOH/Et₃N mixture (3.0 equiv) dropwise at 0°C.

-

Self-Validation: Monitor the internal temperature. An exotherm > 5°C indicates too rapid addition, which can erode enantioselectivity.

-

-

Reaction Progress:

-

Allow to warm to room temperature (23°C) and stir for 12 hours.

-

Chiral HPLC Check: Analyze a 50 µL aliquot. The target is >98% conversion and >95% ee.

-

-

Quench and Isolation:

-

Quench with saturated NaHCO₃ (gas evolution will occur).

-

Extract with DCM. Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Enrichment:

-

If ee is 95-98%, recrystallize the tartrate salt to upgrade ee to >99.9% (pharmaceutical grade).

-

Module 3: The New Frontier – CNS PROTACs

Context: Proteolysis-Targeting Chimeras (PROTACs) are traditionally large (>800 Da), violating Lipinski's rules. To make them CNS-penetrant, researchers must design "chameleonic" linkers that hide polar groups via intramolecular hydrogen bonding (IMHB) when crossing the lipid bilayer.

Synthesis Focus: Convergent synthesis using Click Chemistry (CuAAC) with rigid, lipophilic linkers (e.g., spirocycles or alkynes) rather than flexible PEG chains.

Figure 2: Convergent synthesis workflow for CNS PROTACs using Click Chemistry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Linker Assembly

Safety Note: Azides are potentially explosive. Handle low molecular weight organic azides with extreme caution and use blast shields.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the Alkyne-tagged Warhead (1.0 equiv) and Azide-tagged E3 Ligase Binder (1.0 equiv) in THF:t-BuOH:H₂O (4:1:1).

-

Why this solvent? Water is essential for the acceleration of the click reaction, while THF solubilizes the hydrophobic warheads.

-

-

Catalyst Addition:

-

Monitoring:

-

Stir at room temperature for 4–16 hours.

-

Monitor via LC-MS. Look for the mass of (Warhead + Linker + Binder).

-

-

Copper Removal (Critical for CNS Assays):

-

Copper is neurotoxic and interferes with biological assays.

-

Add QuadraPure® TU (thiourea scavenger) resin and stir for 2 hours.

-

Filter and concentrate.

-

-

Final Polish:

-

Purify via preparative HPLC using a gradient of Water/Acetonitrile (0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.

-

References

-

Wager, T. T., et al. (2010).[5] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[5] Link

-

Stamford, A. W., et al. (2012). "Discovery of a Highly Potent, Selective, and Orally Bioavailable BACE1 Inhibitor (Verubecestat) for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2019). "Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine." Organic Letters. Link

-

Edmondson, S. D., et al. (2019).[6][7] "Proteolysis Targeting Chimeras (PROTACs) in 'Beyond Rule of Five' Chemical Space: Recent Progress and Future Challenges." Bioorganic & Medicinal Chemistry Letters. Link

-

Pla-Quintana, A., et al. (2020). "Flow Chemistry: A Tool for the Synthesis of Active Pharmaceutical Ingredients."[8] Reaction Chemistry & Engineering. Link

Sources

- 1. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Frontiers | Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. neuroquantology.com [neuroquantology.com]

Application Note: Chemoselective N-Boc Protection of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Abstract & Strategic Overview

This application note details the experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride . This specific scaffold serves as a critical building block for conformationally restricted peptidomimetics and GABA analogs.

Unlike standard linear amino esters, this substrate presents unique challenges due to the gem-disubstituted cyclopropane ring . The proximity of the nucleophilic primary amine to the electrophilic ester carbonyl creates a high risk of intramolecular cyclization to form 3-azaspiro[2.4]heptan-4-one (a

Key Success Factors:

-

Temperature Control: Strict adherence to

during base addition to suppress lactamization. -

Base Selection: Use of non-nucleophilic organic bases (Triethylamine or DIPEA) in anhydrous media to prevent ester hydrolysis.

-

Stoichiometry: Precise control of base equivalents to neutralize the HCl salt without creating a highly basic environment that promotes aminolysis.

Chemical Mechanism & Pathway Analysis[1]

The reaction involves the nucleophilic attack of the primary amine on Di-tert-butyl dicarbonate (

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired protection path and the thermodynamic lactam trap.

Figure 1: Reaction pathway analysis showing the competition between N-Boc protection and lactam formation.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl | 165.62 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | Protecting Group |

| Triethylamine ( | 101.19 | 2.1 | Base (Scavenger) |

| Dichloromethane (DCM) | - | 10 V | Solvent (Anhydrous) |

| Citric Acid (5% aq) | - | - | Acidic Wash |

Note: The substrate is commercially available as the Hydrochloride salt (CAS: 72784-42-0 / 914226-26-9).

Step-by-Step Procedure

Step 1: Preparation of the Slurry

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (10.0 g, 60.4 mmol).

-

Add anhydrous DCM (100 mL). The salt will likely remain as a suspension.

-

Cool the mixture to

using an ice/water bath.

Step 2: Base Addition (Critical Step)

-

Add Triethylamine (12.8 g, 17.6 mL, 126.8 mmol) dropwise over 15 minutes.

-

Why: The first equivalent neutralizes the HCl; the second equivalent acts as the proton scavenger for the Boc reaction. Rapid addition can cause a localized exotherm, increasing lactam risk.

-

-

Stir at

for 10 minutes until the solution becomes mostly clear (free base formation).

Step 3: Boc-Protection

-

Dissolve

(14.5 g, 66.4 mmol) in a minimal amount of DCM (20 mL). -

Add the

solution dropwise to the reaction mixture at -

Remove the ice bath and allow the reaction to warm to Room Temperature (

) . -

Stir for 4–6 hours.

-

Monitoring: Check by TLC (Stain: Ninhydrin or PMA). The starting amine (polar, baseline) should disappear; the product (less polar) will appear (

in 3:7 EtOAc/Hexane).

-

Step 4: Workup & Isolation

-

Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash with 5% Citric Acid solution (

).-

Why: Citric acid is mild enough to remove unreacted amine and TEA without cleaving the acid-labile Boc group or hydrolyzing the ester.

-

-

Base Wash: Wash with Saturated

( -

Brine Wash: Wash with Saturated Brine (

). -

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo at

Purification & Characterization

-

Yield: Typical isolated yields range from 85% to 95%.

-

Appearance: Colorless to pale yellow oil (may solidify upon standing).

-

NMR Validation (

NMR,- 1.44 (s, 9H, Boc-tBu)

-

3.68 (s, 3H,

-

3.30 (d, 2H,

- 1.20 (m, 2H, Cyclopropane)

- 0.85 (m, 2H, Cyclopropane)

Troubleshooting & Optimization

Workflow Logic

The following flow diagram assists in decision-making during the workup phase to ensure high purity.

Figure 2: Workup decision tree for handling emulsions and ensuring purity.

Common Issues

-

Low Yield / Lactam Formation:

-

Cause: Reaction temperature exceeded

or reaction ran too long (>12h). -

Solution: Keep strict temperature control. If lactam is observed (NMR signal shift), purify via column chromatography (Lactam is much more polar than the Boc-ester).

-

-

Incomplete Reaction:

-

Cause: Old

(hydrolyzed to t-butanol/ -

Solution: Use fresh reagent or add 0.2 equiv extra

.

-

-

Ester Hydrolysis:

-

Cause: Use of aqueous bases (NaOH/KOH) or prolonged exposure to basic water during workup.

-

Solution: Stick to the anhydrous DCM/TEA protocol described above.

-

References

-

Sigma-Aldrich. Methyl 1-aminocyclopropanecarboxylate hydrochloride Product Page. Retrieved from

-

Organic Chemistry Portal. Boc-Protected Amino Groups: General Procedures. Retrieved from

-

Common Organic Chemistry. Boc Protection Mechanism and Protocols. Retrieved from

-

Ciaccio, J. A., et al. (2003). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. Synthetic Communications. Retrieved from

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Elegance of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] This methodology allows for the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is covalently attached to an insoluble solid support, or resin.[3] This elegant approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[3][4] SPPS has democratized access to synthetic peptides, fueling advancements in drug discovery, biochemistry, and materials science.[5]

This guide provides a comprehensive overview of the principles and practices of modern SPPS, with a focus on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1] We will delve into the critical components of the synthesis, provide detailed, field-proven protocols, and address common challenges to empower researchers to confidently and successfully synthesize peptides of interest.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support.[6] Each cycle of amino acid addition involves three key steps:

-

Deprotection: The removal of the temporary Nα-protecting group from the terminal amino acid of the resin-bound peptide.

-

Activation and Coupling: The activation of the carboxyl group of the incoming amino acid and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain to form a peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed to yield the crude peptide, which is then purified.[6][7]

Key Components of SPPS

The success of SPPS is critically dependent on the careful selection of its core components: the solid support (resin), the linker, protecting groups, and coupling reagents.

Solid Supports (Resins)

The solid support is an insoluble polymeric material that provides the scaffold for peptide chain assembly.[6] The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[8][9]

-

Polystyrene (PS) Resins: The original and still widely used resins, often copolymerized with divinylbenzene for mechanical stability.

-

Polyethylene Glycol (PEG) Resins: These resins offer improved swelling properties in a wider range of solvents, which can be beneficial for the synthesis of longer or more complex peptides.

The resin must be properly swelled in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), before initiating the synthesis.[1][10] This swelling is crucial as it allows reagents to penetrate the resin beads and access the reactive sites within the polymer matrix.[10]

Linkers

The linker is a chemical moiety that connects the growing peptide chain to the solid support.[11][12] It plays a crucial role in determining the conditions required for the final cleavage of the peptide from the resin and also protects the C-terminal carboxylic acid during synthesis.[12][13] The choice of linker is therefore intimately tied to the overall protection strategy.

-

Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid.[9]

-

Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide.[8][9]

-

2-Chlorotrityl Chloride Resin: A highly acid-labile resin that allows for the cleavage of the peptide with side-chain protecting groups still intact, which is useful for fragment condensation strategies.[8]

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains.[6] An ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct chemical conditions.[4]

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used for the temporary protection of the Nα-amino group in the widely used Fmoc/tBu strategy.[1] It is typically removed with a solution of 20% piperidine in DMF.[1]

-

Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the Nα-amino group, used in the original Merrifield (Boc/Bzl) strategy.[2][14] Its removal requires treatment with a moderately strong acid like trifluoroacetic acid (TFA).[10]

-

Side-Chain Protecting Groups: These are more stable protecting groups, typically based on tert-butyl (tBu) in the Fmoc/tBu strategy, which are removed during the final cleavage step with a strong acid cocktail.[1]

Coupling Reagents

Coupling reagents, also known as activating agents, facilitate the formation of the peptide bond by converting the carboxylic acid of the incoming amino acid into a more reactive species.[15]

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[15][16]

-

Aminium/Uronium and Phosphonium Salts: Reagents like HBTU, HATU, PyBOP, and COMU are highly efficient and are now the most commonly used in SPPS.[16] They are typically used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA).[17]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for manual Fmoc-based SPPS.

Protocol 1: Resin Preparation and Swelling

-

Weigh the desired amount of resin (typically with a substitution level of 0.1-1.0 mmol/g) and place it in a suitable reaction vessel.[8]

-

Add DCM or DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8][9]

-

After swelling, drain the solvent by filtration.

Protocol 2: First Amino Acid Loading (for Wang Resin)

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of an activating agent like HOBt in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin extensively with DMF and DCM and dry under vacuum.

Protocol 3: The SPPS Cycle (Deprotection, Activation, and Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.[8]

-

Agitate for an initial 2-5 minutes, then drain the solution.[1]

-

Add a fresh portion of 20% piperidine in DMF and agitate for another 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.

Step 2: Amino Acid Activation and Coupling

-

In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of an activating agent (e.g., HCTU) in DMF.[8]

-

Add 6-10 equivalents of DIPEA to the solution and mix for 1-2 minutes to allow for activation.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[18]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction

It is crucial to monitor the completion of the coupling reaction to avoid the formation of deletion peptides. The Kaiser (ninhydrin) test is a common qualitative method for detecting the presence of free primary amines.[19] A positive test (blue color) indicates incomplete coupling, necessitating a second coupling step.

Protocol 4: Cleavage and Final Deprotection

-

After the final SPPS cycle, wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing the SPPS Workflow

Caption: A schematic overview of the Solid-Phase Peptide Synthesis (SPPS) workflow.

Troubleshooting Common SPPS Problems

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Peptide Yield | Incomplete coupling or deprotection; Peptide aggregation; Premature cleavage from the resin. | Perform a test cleavage to diagnose the issue.[19] For incomplete reactions, consider double coupling, using more potent coupling reagents, or increasing reaction times.[19] To address aggregation, consider using chaotropic salts or solvents like DMSO.[19] |

| Peptide Aggregation | Formation of secondary structures (e.g., β-sheets) on the resin, hindering reagent access. This is common for hydrophobic sequences.[19] | Synthesize at elevated temperatures (microwave synthesis).[20] Incorporate backbone-protecting groups (e.g., Dmb-Gly).[20] Use aggregation-disrupting solvents or additives.[19] |

| Incomplete Deprotection | Steric hindrance around the N-terminus; Aggregation. | Increase deprotection time.[20] Use a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) in the deprotection solution.[7][20] |

| Side Reactions (e.g., Racemization, Aspartimide Formation) | Inappropriate choice of coupling reagents or protecting groups; Prolonged exposure to basic conditions. | Use coupling additives like HOBt or Oxyma Pure to suppress racemization.[21] For aspartic acid-containing peptides, use protecting groups and coupling conditions known to minimize aspartimide formation.[6][7] |

Monitoring SPPS in Real-Time

While traditional methods like the Kaiser test are valuable, modern techniques offer more sophisticated real-time monitoring of SPPS. Technologies such as in-line UV-Vis spectroscopy to monitor Fmoc deprotection and refractive index monitoring can provide immediate feedback on the efficiency of each step, allowing for on-the-fly optimization.[22][23][24]

Conclusion

Solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in both academic research and industrial drug development. By understanding the fundamental principles, carefully selecting reagents, and adhering to robust protocols, researchers can successfully synthesize a wide array of peptides. This guide serves as a foundational resource to navigate the intricacies of SPPS, troubleshoot common challenges, and ultimately achieve high-quality synthetic peptides for a multitude of applications.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17).

- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 427-445.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).

-

New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. (2001). Organic Letters, 3(24), 3847-3850. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (n.d.).

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2020). Molecules, 25(18), 4063. Retrieved from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2020). Molecules, 25(18), 4063. Retrieved from [Link]

-

Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). Methods in Molecular Biology, 339, 243-263. Retrieved from [Link]

-

Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. (2021-03-18). Organic Process Research & Development, 25(4), 812-819. Retrieved from [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]

-

Linkers for Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025-11-18). Biovera Research. Retrieved from [Link]

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

-

Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications, 55(93), 14021-14024. Retrieved from [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

-

A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2012). Journal of Chemical Sciences, 124(3), 635-641. Retrieved from [Link]

- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

-

Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019-11-11). Chem. Commun., 55, 14021-14024. Retrieved from [Link]

-

Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019-11-11). Chemical Communications, 55(93), 14021-14024. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]

-

A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]

- Biggest Challenges Encountered When Doing SPR Experiments. (2015-12-22).

-

Solid Phase Synthesis-- What are the major problems in the lab? (2018-07-14). Reddit. Retrieved from [Link]

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. csbio.com [csbio.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. creative-peptides.com [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

- 18. reddit.com [reddit.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. people.uniurb.it [people.uniurb.it]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

Application Note: Methyl 1-(aminomethyl)cyclopropanecarboxylate in Agrochemical Synthesis

[1]

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate (MACP-OMe) is a high-value bifunctional building block used in the synthesis of next-generation agrochemicals. Structurally, it represents a conformationally restricted

This application note details the synthesis, handling, and downstream utilization of MACP-OMe. It addresses the critical challenge of spontaneous lactamization , providing a robust protocol for isolating the stable hydrochloride salt.[1] Furthermore, it outlines the "Gem-Disubstituent Effect" (Thorpe-Ingold effect) utilized in modern fungicide and herbicide design to improve metabolic stability and receptor binding affinity.[1]

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate |

| CAS Number | 105678-62-6 (Generic base) / 105678-63-7 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 143.19 g/mol |

| Physical State | Viscous oil (Free base) / White crystalline solid (HCl salt) |

| Storage | Hygroscopic.[1] Store at -20°C under Argon. |

| Key Hazard | Spontaneous Lactamization: The free base rapidly cyclizes to 2-azaspiro[2.4]heptan-3-one at room temperature.[1] |

Synthetic Utility: The "Lock and Key" Mechanism[1]

In agrochemical design, flexible alkyl chains often result in high entropic penalties upon binding to target enzymes (e.g., SDH enzymes in fungi). Replacing a flexible ethyl or propyl linker with the 1,1-disubstituted cyclopropane scaffold restricts bond rotation.[1]

Mechanism of Action (Bioisosterism)

-

Conformational Lock: The cyclopropane ring fixes the vector angle between the ester (carbonyl) and the amine group, mimicking a permanent

-turn secondary structure. -

Metabolic Blocking: The cyclopropane ring prevents

-oxidation and inhibits P450-mediated hydroxylation at the

Diagram 1: Agrochemical Design Logic

The following diagram illustrates the transition from a flexible linear precursor to the rigidified MACP scaffold.

Caption: Transformation of flexible linear linkers into rigid cyclopropane scaffolds to improve binding affinity.

Protocol 1: Synthesis of MACP-OMe Hydrochloride[1]

Objective: Synthesize Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl starting from commercially available Methyl Cyanoacetate. Scale: 50 mmol Safety Warning: 1,2-dibromoethane is a potential carcinogen and alkylating agent.[1] Use in a fume hood.[1] Raney Nickel is pyrophoric; handle under inert atmosphere.[1]

Step 1: Formation of Methyl 1-cyanocyclopropanecarboxylate

This step utilizes a double alkylation strategy.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

. -

Reagents: Add Methyl Cyanoacetate (5.0 g, 50.5 mmol), 1,2-Dibromoethane (11.4 g, 60.6 mmol), and Acetone (150 mL).

-

Base Addition: Add Potassium Carbonate (

) (21.0 g, 150 mmol) suspended in the solvent. -

Reaction: Heat to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in

, wash with water (2x) and brine. Dry over-

Yield Target: 75-85%[1]

-

Step 2: Selective Hydrogenation to MACP-OMe (HCl Salt)

Crucial Step: We use Cobalt(II) Chloride and Sodium Borohydride to avoid high-pressure hydrogenation vessels and minimize ester reduction.[1]

-

Solvation: Dissolve the Nitrile Intermediate (3.0 g, 24 mmol) in Methanol (60 mL).

-

Catalyst: Add Cobalt(II) Chloride hexahydrate (

) (11.4 g, 48 mmol). The solution will turn deep purple. -

Reduction: Cool to 0°C. Portion-wise, add Sodium Borohydride (

) (9.0 g, 240 mmol) over 30 minutes. Caution: Vigorous gas evolution (-

Observation: The mixture will turn black (formation of Cobalt boride species).

-

-

Quench: Stir at RT for 2 hours. Quench carefully with 3N HCl until pH < 2. This destroys the boride complex and protonates the amine.

-

Isolation (The "Anti-Lactam" Trick):

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis emphasizing the acid trap to prevent spontaneous lactamization.

Protocol 2: Downstream Agrochemical Coupling

Objective: Couple MACP-OMe to a carboxylic acid (e.g., a Pyrazole acid common in SDHI fungicides) to form the active amide.[1]

-

Activation: In a dry flask, dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 min.

-

Amine Release: Add the MACP-OMe .[1] HCl salt (1.0 eq) directly to the reaction.

-

Note: The excess DIPEA will release the free amine in situ, which will immediately attack the activated ester, outcompeting the intramolecular lactamization rate.[1]

-

-

Reaction: Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[1] -

Result: The resulting product is the linear Amido-Ester , ready for further hydrolysis or functionalization.

Analytical Validation

To verify the integrity of the scaffold, look for these characteristic signals: